molecular formula C20H27N3O3S B5998860 [3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

Cat. No.: B5998860
M. Wt: 389.5 g/mol
InChI Key: KIWUNXOYBGDYJA-UHFFFAOYSA-N
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Description

[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the thiazole ring and the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Research focuses on its ability to modulate biological pathways and its potential as a treatment for various diseases.

Industry

In the industrial sector, this compound is explored for its potential applications in material science and manufacturing. Its unique chemical properties make it suitable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-[2-(3,4-Dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone stands out due to its unique combination of structural features

Properties

IUPAC Name

[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-22(10-8-15-6-7-18(25-2)19(11-15)26-3)16-5-4-9-23(12-16)20(24)17-13-27-14-21-17/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUNXOYBGDYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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